Vitapex

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

72103-20-9 |

|---|---|

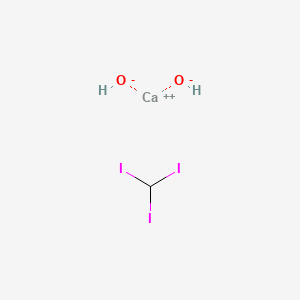

Molekularformel |

CH3CaI3O2 |

Molekulargewicht |

467.82 g/mol |

IUPAC-Name |

calcium;iodoform;dihydroxide |

InChI |

InChI=1S/CHI3.Ca.2H2O/c2-1(3)4;;;/h1H;;2*1H2/q;+2;;/p-2 |

InChI-Schlüssel |

WBIJXFKYMNAKET-UHFFFAOYSA-L |

SMILES |

C(I)(I)I.[OH-].[OH-].[Ca+2] |

Kanonische SMILES |

C(I)(I)I.[OH-].[OH-].[Ca+2] |

Synonyme |

calcium hydroxide, iodoform, silicone oil drug combination Ultrapex Vitapex |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Vitapex: A Technical Guide to its Composition and Chemical Properties for Dental Research

For Immediate Release

This technical guide provides an in-depth analysis of Vitapex, a widely used calcium hydroxide and iodoform-based paste in dental applications. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of its composition, chemical properties, and biological interactions. This document adheres to stringent data presentation and visualization requirements to facilitate advanced research and development.

Composition of this compound

This compound is a pre-mixed paste primarily composed of calcium hydroxide, iodoform, and silicone oil. The formulation is designed to be a non-hardening paste, which allows for its therapeutic effects to be exerted over a prolonged period. While the exact composition of the "inert" ingredients is proprietary, the principal components are well-documented in scientific literature and manufacturer's data sheets.

Table 1: Core Composition of this compound

| Component | Percentage by Weight |

| Iodoform | ~40.4% |

| Calcium Hydroxide | ~30.3% |

| Silicone Oil | ~22.4% |

| Inert Ingredients | ~6.9% |

Note: Percentages are approximate and may vary slightly between different product batches and cited literature.

Chemical and Physical Properties

The therapeutic efficacy of this compound is directly related to the individual and synergistic properties of its components. The high pH of calcium hydroxide creates an alkaline environment that is bactericidal and neutralizes endotoxins produced by anaerobic bacteria.[1] Iodoform possesses bacteriostatic properties and contributes to the material's radiopacity.[1] The silicone oil acts as a lubricant and vehicle, ensuring the complete coating of the canal walls.[2]

Table 2: Physicochemical Properties of this compound

| Property | Reported Value(s) | Standard Test Method |

| pH | 7.79 | pH metry after 28 days |

| Radiopacity | 4.4 mm Al | ISO 6876 / ANSI/ADA Spec. No. 57 |

| Flow | 19.6 mm - 31.0 mm | ISO 6876 / ANSI/ADA Spec. No. 57 |

| Solubility | 1.75% - 2.68% | ISO 6876 / ANSI/ADA Spec. No. 57 |

Note: The reported values are derived from multiple studies and may vary based on the specific experimental conditions.

Experimental Protocols

The physicochemical properties of this compound are evaluated using standardized testing protocols, primarily those outlined in ISO 6876:2012 and ANSI/ADA Specification No. 57 for endodontic sealing materials.

Flow Test (ISO 6876)

This test assesses the ability of the material to penetrate into the intricacies of the root canal system.

-

Methodology: A specified volume (0.05 mL) of the paste is placed on a glass slab. A second glass slab and a weight are placed on top of the material for a defined period. The diameter of the resulting disc of material is then measured.

Radiopacity Test (ISO 6876)

This test evaluates the visibility of the material on a radiograph, which is crucial for assessing the quality of the root canal filling.

-

Methodology: A sample of the material of a standardized thickness is radiographed alongside an aluminum step-wedge. The optical density of the material is then compared to the densities of the different steps of the aluminum wedge to determine its radiopacity in millimeters of aluminum.

Solubility Test (ISO 6876)

This test determines the material's resistance to dissolution when in contact with tissue fluids.

-

Methodology: A set sample of the material is weighed and then immersed in distilled water for a specified time. After immersion, the sample is dried and re-weighed. The percentage of weight loss represents the solubility of the material.

Biological Interactions and Signaling Pathways

The therapeutic effects of this compound, particularly its ability to promote hard tissue formation (apexogenesis), are attributed to the biological activity of calcium hydroxide. Recent research has elucidated that calcium hydroxide stimulates human dental pulp stem cells (DPSCs) to proliferate, migrate, and differentiate into odontoblast-like cells. This process is mediated through the activation of the Mitogen-Activated Protein (MAP) Kinase signaling pathway.

Calcium hydroxide treatment of DPSCs leads to the phosphorylation and activation of key kinases within the MAPK pathway, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).[3][4] The activation of these signaling cascades ultimately leads to the expression of genes involved in odontogenic differentiation and mineralization.

Conclusion

This technical guide provides a consolidated resource for understanding the core composition and chemical properties of this compound. The provided data, experimental protocols, and signaling pathway diagrams are intended to support further research and development in the field of dental materials and regenerative dentistry. The unique combination of calcium hydroxide and iodoform in a stable, non-hardening paste continues to make this compound a material of significant interest for both clinical applications and scientific investigation.

References

- 1. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 2. scielo.br [scielo.br]

- 3. Calcium Hydroxide-induced Proliferation, Migration, Osteogenic Differentiation, and Mineralization via the Mitogen-activated Protein Kinase Pathway in Human Dental Pulp Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Core Mechanism of Calcium Hydroxide Iodoform Paste in Endodontics: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action of calcium hydroxide iodoform paste, a critical material in endodontic therapy. The following sections detail its antimicrobial, anti-inflammatory, and tissue-dissolving properties, as well as its capacity to induce hard tissue formation. This document synthesizes quantitative data, outlines detailed experimental protocols, and presents visual representations of key biological and experimental processes to facilitate a deeper understanding for research and development applications.

Antimicrobial Mechanism of Action

Calcium hydroxide iodoform paste exerts its antimicrobial effects primarily through the actions of calcium hydroxide. The dissociation of calcium hydroxide into calcium (Ca²⁺) and hydroxyl (OH⁻) ions creates a highly alkaline environment (pH 12.5-12.8), which is detrimental to the survival of most endodontic pathogens.[1][2] This high pH disrupts bacterial cell membranes, denatures proteins, and damages bacterial DNA.[3] While iodoform has been historically included for its antiseptic properties, contemporary research suggests it may not significantly enhance the antimicrobial efficacy of calcium hydroxide in a paste formulation.[4] Its primary role in modern preparations is likely as a radiopacifier.

The combination of calcium hydroxide and iodoform is effective against a broad spectrum of microorganisms commonly found in infected root canals.[4][5] However, its efficacy against certain resistant species, such as Enterococcus faecalis and Candida albicans, has been a subject of investigation.[3]

Quantitative Antimicrobial Efficacy

The following table summarizes the in vitro antimicrobial activity of calcium hydroxide iodoform paste and its components against common endodontic pathogens. The data is presented as the mean zone of inhibition in millimeters.

| Microorganism | Calcium Hydroxide + Saline (mm) | Calcium Hydroxide + Iodoform + Saline (mm) | Iodoform + Saline (mm) | Reference |

| Staphylococcus aureus | 15.3 ± 0.8 | 15.1 ± 0.7 | 0 | [4] |

| Enterococcus faecalis | 9.7 ± 1.3 | - | - | [6] |

| Pseudomonas aeruginosa | 14.8 ± 0.5 | 14.6 ± 0.9 | 0 | [4] |

| Bacillus subtilis | 16.2 ± 0.6 | 16.0 ± 0.5 | 0 | [4] |

| Candida albicans | 13.5 ± 0.7 | 13.3 ± 0.6 | 0 | [4] |

Experimental Protocol: Agar Diffusion Test for Antimicrobial Susceptibility

This protocol outlines the agar diffusion method used to assess the antimicrobial activity of endodontic materials.

1. Preparation of Microbial Inoculum:

- Isolate colonies of the target microorganism from a fresh culture plate.

- Suspend the colonies in sterile saline or Mueller-Hinton broth.

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

2. Inoculation of Agar Plates:

- Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the prepared microbial suspension. Rotate the plate by 60° between streaks to ensure uniform coverage.

3. Application of Test Materials:

- Create wells (typically 6 mm in diameter) in the agar using a sterile cork borer.

- Prepare the calcium hydroxide iodoform paste and control pastes (e.g., calcium hydroxide with saline, iodoform with saline) to a consistent viscosity.

- Fill the wells with the respective test materials, ensuring they are level with the agar surface.

4. Incubation:

- Incubate the plates at 37°C for 24-48 hours in an appropriate atmosphere for the test microorganism (e.g., aerobic for most bacteria, anaerobic for obligate anaerobes).

5. Measurement and Interpretation:

- After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters using a caliper.

- A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Mechanism of Action

The high pH of calcium hydroxide also contributes to its anti-inflammatory properties by neutralizing the acidic byproducts of bacterial metabolism and inflammatory processes in the periapical tissues.[1] Furthermore, calcium hydroxide has been shown to denature pro-inflammatory cytokines, thereby reducing the inflammatory response.[7][8]

Effect on Pro-inflammatory Cytokines

Studies have demonstrated that calcium hydroxide can significantly reduce the levels of key pro-inflammatory cytokines involved in apical periodontitis.

| Cytokine | Reduction with Calcium Hydroxide | Reference |

| Interleukin-1α (IL-1α) | 50-100% | [8] |

| Tumor Necrosis Factor-α (TNF-α) | 50-100% | [8] |

| Interleukin-1β (IL-1β) | Statistically significant reduction | [9] |

| Interferon-γ (IFN-γ) | Statistically significant reduction | [9] |

| Interleukin-10 (IL-10) | Statistically significant reduction | [9] |

Signaling Pathway: Inhibition of Pro-inflammatory Cytokine Action

The following diagram illustrates the proposed mechanism by which calcium hydroxide mitigates the inflammatory response at the molecular level.

Experimental Protocol: Measurement of Cytokine Levels in Periapical Exudate

This protocol describes a method for quantifying cytokine levels in periapical exudate following the application of intracanal medicaments.

1. Sample Collection:

- Isolate the tooth with a rubber dam.

- After accessing the root canal, collect a baseline sample of periapical exudate using a sterile paper point inserted to the working length and left in place for 60 seconds.

- Place the paper point in a microcentrifuge tube containing a buffer solution with protease inhibitors.

- Apply the calcium hydroxide iodoform paste as an intracanal medicament and seal the access cavity.

2. Post-Medication Sample Collection:

- At a predetermined time point (e.g., 7 or 14 days), re-access the tooth and remove the intracanal medicament by irrigation.

- Collect a second periapical exudate sample using the same method as the baseline collection.

3. Cytokine Quantification:

- Elute the cytokines from the paper points by vortexing and centrifugation.

- Quantify the concentration of specific cytokines (e.g., IL-1β, TNF-α) in the supernatant using a multiplex immunoassay system (e.g., Bio-Plex®) or individual ELISA kits according to the manufacturer's instructions.

4. Data Analysis:

- Compare the cytokine concentrations between the baseline and post-medication samples to determine the effect of the intracanal medicament.

Tissue Dissolution Capability

The high alkalinity of calcium hydroxide enables it to dissolve organic tissue remnants within the root canal system.[10] This property is crucial for cleaning areas inaccessible to mechanical instrumentation.

Quantitative Assessment of Tissue Dissolution

The efficacy of tissue dissolution can be quantified by measuring the weight loss of pulp tissue samples after exposure to the medicament.

| Material | Mean Weight Loss (%) | Reference |

| 5.25% Sodium Hypochlorite | 100% | [11] |

| 2.5% Sodium Hypochlorite | 100% | [11] |

| Calcium Hydroxide Paste | Minimal | [10] |

Note: While calcium hydroxide paste has minimal immediate pulp dissolution potential compared to sodium hypochlorite, its long-term placement contributes to the breakdown of necrotic tissue.

Experimental Protocol: In Vitro Pulp Tissue Dissolution Assay

This protocol details a method for evaluating the tissue-dissolving capacity of endodontic materials.

1. Tissue Sample Preparation:

- Harvest fresh pulp tissue from extracted, non-carious human or bovine teeth.

- Standardize the weight of each pulp tissue sample (e.g., 10 mg).

2. Experimental Setup:

- Place each pre-weighed pulp tissue sample into a separate well of a 24-well plate.

- Add a standardized volume of the test material (e.g., calcium hydroxide iodoform paste) to each well, ensuring complete immersion of the tissue. Include a negative control group with saline.

3. Incubation:

- Incubate the plate at 37°C for a specified period (e.g., 30 minutes, 1 hour, 24 hours).

4. Post-Incubation Processing:

- Carefully remove the remaining pulp tissue from the test material.

- Gently blot the tissue dry with filter paper.

- Weigh the remaining tissue using a precision analytical balance.

5. Calculation of Weight Loss:

- Calculate the percentage of weight loss for each sample using the following formula:

- % Weight Loss = ((Initial Weight - Final Weight) / Initial Weight) x 100

Induction of Hard Tissue Formation (Apexification)

Calcium hydroxide iodoform paste is widely used to induce the formation of a hard tissue barrier at the apex of immature permanent teeth with necrotic pulps, a procedure known as apexification.[5] The high pH of calcium hydroxide creates a favorable environment for hard tissue formation by stimulating the proliferation and differentiation of undifferentiated mesenchymal cells in the periapical region into odontoblast-like cells. This process is mediated by the release of bioactive molecules such as Bone Morphogenetic Protein-2 (BMP-2) and Transforming Growth Factor-beta 1 (TGF-β1).[12][13]

Signaling Pathway: Induction of Odontoblast Differentiation and Mineralization

The following diagram illustrates the signaling cascade initiated by calcium hydroxide that leads to hard tissue formation.

Experimental Workflow: In Vitro Model of Apexification

The following diagram outlines a typical experimental workflow for studying apexification in vitro.

Conclusion

Calcium hydroxide iodoform paste remains a cornerstone of endodontic treatment due to its multifaceted mechanism of action. Its potent antimicrobial activity, driven by a high pH environment, effectively reduces the microbial load in infected root canals. The anti-inflammatory properties, mediated by the neutralization of acidic byproducts and the denaturation of pro-inflammatory cytokines, contribute to the resolution of periapical inflammation. While its tissue-dissolving capabilities are less immediate than those of irrigating solutions like sodium hypochlorite, its sustained action aids in the breakdown of necrotic tissue remnants. Critically, its ability to induce hard tissue formation through the stimulation of dental pulp stem cells and the release of bioactive molecules makes it an invaluable material for apexification procedures in immature teeth. A thorough understanding of these mechanisms, supported by robust experimental data and protocols, is essential for the continued development and refinement of endodontic materials and therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of intracanal cryotherapy on the inflammatory cytokine, proteolytic enzyme levels and post-operative pain in teeth with asymptomatic apical periodontitis: A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Calcium Hydroxide in Endodontics: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. INFLUENCE OF IODOFORM ON ANTIMICROBIAL POTENTIAL OF CALCIUM HYDROXIDE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Antibacterial Efficacy of Calcium Hydroxide with Iodoform versus Calcium Hydroxide with Camphorated Paramonochlorophenol as Intrachannel Pastes on an Enterococcus faecalis Biofilm: A Comparative In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effect of Calcium Hydroxide on Pro-Inflammatory Cytokines and Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of calcium hydroxide on proinflammatory cytokines and neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of calcium hydroxide on cytokine expression in endodontic infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oraljournal.com [oraljournal.com]

- 11. ijss-sn.com [ijss-sn.com]

- 12. suffolkrootcanal.co.uk [suffolkrootcanal.co.uk]

- 13. researchgate.net [researchgate.net]

Biocompatibility of Vitapex® with Periapical Tissues: An In-Depth Technical Guide from In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro biocompatibility of Vitapex®, a calcium hydroxide and iodoform-based root canal filling material, with periapical tissues. By summarizing quantitative data, detailing experimental protocols, and visualizing key biological processes, this document serves as a critical resource for understanding the cellular and molecular interactions of this widely used endodontic material.

Executive Summary

This compound® consistently demonstrates a high degree of biocompatibility in in vitro studies. When compared to other root canal filling materials, this compound® exhibits lower cytotoxicity, promoting higher cell viability of periapical tissues such as periodontal ligament cells and osteoblasts.[1] Furthermore, evidence suggests that this compound® possesses anti-inflammatory properties, contributing to a favorable environment for periapical healing. This guide synthesizes the available in vitro data to provide a detailed understanding of these biocompatible characteristics.

Quantitative Data on Cytotoxicity

The biocompatibility of this compound® has been quantitatively assessed in numerous in vitro studies, primarily through the evaluation of cell viability and cytotoxicity. The following tables summarize the key findings from comparative studies.

Table 1: Comparative Cytotoxicity of this compound® and Other Root Canal Filling Materials on Human Periodontal Ligament (PDL) Cells

| Material | Concentration | Exposure Time | Cell Death (%) | Cell Viability (%) | Reference |

| This compound® | 1.0 mg/mL | 24 hours | 20% | 80% | [1] |

| This compound® | 0.5 mg/mL | 24 hours | 20% | 80% | [1] |

| This compound® | 0.25 mg/mL | 24 hours | 20% | 80% | [1] |

| This compound® | 0.125 mg/mL | 24 hours | 20% | 80% | [1] |

| Pure Calcium Hydroxide | 1.0 mg/mL | 24 hours | 35% | 65% | [1] |

| Calasept® | 1.0 mg/mL | 24 hours | 35% | 65% | [1] |

| Pulpdent® | 1.0 mg/mL | 24 hours | 30-35% | 65-70% | [1] |

| Ultracal® | 1.0 mg/mL | 24 hours | 30-35% | 65-70% | [1] |

Table 2: Comparative Cell Survival Rates of Various Root Filling Materials on Human Osteosarcoma (U2OS) Cell Lines

| Material | Relative Survival Rate | Reference |

| This compound® | Highest | |

| Ca(OH)₂ + Iodoform | Highest | |

| Ca(OH)₂ + Iodoform + CPC | Significantly Lower | |

| Ca(OH)₂ + CPC | Significantly Lower | |

| ZnO + Eugenol + FC | Lowest | |

| Ca(OH)₂ + FC | Lowest |

Experimental Protocols

The in vitro biocompatibility of this compound® is primarily evaluated through cytotoxicity assays. The following is a detailed methodology for the widely used MTT assay.

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

a) Preparation of Material Eluates:

-

This compound® and other control materials are prepared according to the manufacturer's instructions.

-

Samples of the materials are incubated in a cell culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) at a specific surface area to volume ratio (e.g., 1.25 cm²/mL) for a set period (e.g., 24 hours) at 37°C.

-

The culture medium is then collected and centrifuged to remove any debris. The supernatant is the material eluate.

-

Serial dilutions of the eluates are often prepared to assess dose-dependent effects.

b) Cell Culture and Exposure:

-

Periapical cells, such as human periodontal ligament (PDL) cells or osteoblast-like cells (e.g., U2OS, MG-63), are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well).

-

The cells are incubated for 24 hours to allow for attachment.

-

The culture medium is then replaced with the prepared material eluates.

-

The cells are incubated with the eluates for various time points (e.g., 24, 48, 72 hours).

c) MTT Assay Procedure:

-

After the exposure period, the material eluates are removed from the wells.

-

A solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

-

The plate is incubated for a further 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

-

The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

-

The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

d) Data Analysis:

-

The absorbance values are proportional to the number of viable cells.

-

Cell viability is typically expressed as a percentage relative to the untreated control cells.

Visualization of Key Processes

Experimental Workflow for In Vitro Biocompatibility Testing

The following diagram illustrates a typical workflow for assessing the in vitro biocompatibility of a root canal filling material like this compound®.

References

Antimicrobial Spectrum of Vitapex® Against Endodontic Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitapex®, a premixed paste of calcium hydroxide and iodoform, is a widely utilized root canal filling material in endodontics, particularly in pediatric dentistry. Its therapeutic efficacy is largely attributed to its antimicrobial properties, which are essential for disinfecting the complex root canal system and preventing persistent infections. This technical guide provides an in-depth analysis of the antimicrobial spectrum of this compound against common endodontic pathogens. It consolidates quantitative data from various in vitro studies, details the experimental protocols used for its evaluation, and visually represents the antimicrobial mechanisms of its core components through signaling pathway diagrams. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of endodontic materials and antimicrobial agents.

Introduction

The primary objective of endodontic therapy is the thorough debridement and disinfection of the root canal system. However, the intricate anatomy of root canals often presents a challenge to complete mechanical instrumentation and irrigation, leaving residual microorganisms that can lead to treatment failure. Consequently, the use of intracanal medicaments with a broad antimicrobial spectrum is paramount to the success of endodontic treatment.

This compound® is a commercially available paste composed of 30% calcium hydroxide, 40.4% iodoform, and 22.4% silicone oil.[1] The combination of calcium hydroxide, known for its high pH and bactericidal effects, and iodoform, a potent antiseptic agent, is intended to provide a synergistic antimicrobial action against the diverse microflora implicated in endodontic infections. This guide will delve into the scientific evidence supporting the antimicrobial efficacy of this compound.

Quantitative Antimicrobial Data

The antimicrobial activity of this compound has been evaluated against a range of endodontic pathogens using various in vitro methods, primarily the agar diffusion test to determine the zone of inhibition (ZOI). The following tables summarize the quantitative data from several studies. It is important to note that results can vary significantly between studies due to differences in methodologies, microbial strains, and incubation conditions.

Table 1: Zone of Inhibition (mm) of this compound® Against Various Endodontic Pathogens

| Endodontic Pathogen | Zone of Inhibition (mm) | Reference |

| Enterococcus faecalis | Significantly smaller than other medicaments | [2] |

| Staphylococcus aureus | No antimicrobial activity | [3] |

| Pseudomonas aeruginosa | No antimicrobial activity | [3] |

| Bacillus subtilis | No antimicrobial activity | [3] |

| Candida albicans | No antimicrobial activity | [3] |

| Mixed-species biofilm | 51% of biofilm volume killed after 30 days | [4] |

| Bacteria from infected primary teeth | Minimal or no antibacterial effect | [5] |

Note: Several studies have reported that this compound shows no measurable zone of inhibition in agar diffusion tests.[3][5] This may be attributed to the low solubility and diffusibility of its components in an agar medium. However, other studies have indicated its effectiveness, particularly in direct contact tests or against biofilms.[4] One study concluded that this compound paste had the highest antimicrobial activity among the tested materials on necrotic deciduous teeth.[6]

Experimental Protocols

The evaluation of the antimicrobial properties of endodontic materials like this compound relies on standardized laboratory methods. The most common assays are the Agar Diffusion Test, Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC) tests.

Agar Diffusion Test

This method assesses the ability of an antimicrobial agent to diffuse through an agar medium and inhibit the growth of a microorganism.

-

Workflow:

-

Detailed Methodology:

-

Microbial Culture: Standard strains of endodontic pathogens (e.g., Enterococcus faecalis ATCC 29212, Staphylococcus aureus ATCC 6538) are cultured in an appropriate broth medium (e.g., Brain Heart Infusion broth) at 37°C. [6] 2. Inoculum Preparation: The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. [6] 3. Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate. [6] 4. Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile punch.

-

Material Application: A consistent amount of freshly mixed this compound paste is placed into each well.

-

Incubation: The plates are incubated under appropriate atmospheric conditions (aerobic or anaerobic) at 37°C for a specified period (typically 24, 48, or 72 hours). [6] 7. Measurement: The diameter of the clear zone around the well, where microbial growth is inhibited, is measured in millimeters. [6]

-

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While specific MIC data for the complete this compound formulation is limited in the available literature, the methodology for its determination is well-established. Data for its active component, calcium hydroxide, is available.

[7]

-

Workflow:

Minimum Inhibitory Concentration (MIC) Assay Workflow

-

Detailed Methodology:

-

Serial Dilutions: A series of twofold dilutions of the test material (e.g., an extract of this compound or a solution of calcium hydroxide) are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

[7] 2. Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: Positive (microorganism in broth without the antimicrobial agent) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at 37°C for 24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

[7]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is typically performed after the MIC has been determined.

-

Workflow:

Minimum Bactericidal Concentration (MBC) Assay Workflow

-

Detailed Methodology:

-

Subculturing: Following the MIC assay, a small aliquot (e.g., 10 µL) from each well that showed no visible growth is subcultured onto an appropriate agar medium.

[8] 2. Incubation: The agar plates are incubated at 37°C for 24 hours.

-

MBC Determination: The MBC is defined as the lowest concentration of the antimicrobial agent that results in no colony formation on the agar plate, indicating a 99.9% reduction in the initial inoculum.

[8]

Antimicrobial Mechanisms of Action

The antimicrobial activity of this compound is a result of the combined effects of its primary components: calcium hydroxide and iodoform.

Calcium Hydroxide

The antimicrobial action of calcium hydroxide is primarily due to its high pH (approximately 12.5), which is a result of the release of hydroxyl ions (OH⁻).

[9]

-

Signaling Pathway:

Antimicrobial Mechanism of Calcium Hydroxide

Iodoform

Iodoform exerts its antimicrobial effect through the gradual release of iodine in the presence of tissue fluids and bacteria.

-

Signaling Pathway:

Antimicrobial Mechanism of Iodoform

Conclusion

This compound, through the combined action of calcium hydroxide and iodoform, exhibits a broad antimicrobial spectrum against endodontic pathogens. While the agar diffusion test may not fully capture its efficacy due to the material's physical properties, direct contact and biofilm studies suggest a significant antimicrobial effect. The high pH of calcium hydroxide leads to widespread damage to bacterial cellular structures, while the iodine released from iodoform inactivates essential proteins and enzymes.

For researchers and drug development professionals, understanding the nuances of the antimicrobial testing methodologies and the mechanisms of action is crucial for the development of new and improved endodontic materials. Further research is warranted to establish standardized and clinically relevant methods for evaluating the antimicrobial efficacy of paste-like materials such as this compound and to fully elucidate the synergistic interactions between its components.

References

- 1. uwcscholar.uwc.ac.za [uwcscholar.uwc.ac.za]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Antibiofilm Activity of Five Different Endodontic Filling Materials Used in Primary Teeth Using Confocal Laser Scanning Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Investigating The Antimicrobial Activity Of Different Root Canal Filling Pastes In Deciduous Teeth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 8. thejcdp.com [thejcdp.com]

- 9. Antimicrobial Activity of Calcium Hydroxide in Endodontics: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Radiopacity and Physical Characteristics of Vitapex for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radiopacity and key physical characteristics of Vitapex, a calcium hydroxide and iodoform-based paste. The information presented is intended to support researchers, scientists, and drug development professionals in utilizing this compound for a variety of research applications. This document details the material's properties, the standardized methods for their evaluation, and visual representations of these experimental workflows.

Core Composition and Material Overview

This compound is a pre-mixed paste primarily composed of calcium hydroxide (30.3%), iodoform (40.4%), and silicone oil (22.4%)[1]. This formulation is known for its use in endodontic procedures, but its distinct properties also make it a material of interest for various research studies. A key characteristic of this compound is that it is a non-setting paste, which means it does not harden over time within the root canal[1][2]. This property, combined with its biocompatibility and antimicrobial nature, underpins its utility in diverse research contexts.

Quantitative Physical Characteristics

The physical properties of this compound are critical to its performance in both clinical and research settings. The following tables summarize the quantitative data available for its key characteristics.

Table 1: Radiopacity and Flow of this compound

| Property | Value | Standard |

| Radiopacity | 4.4 mm Al | |

| 4.47 (± 0.29) mm Al | ANSI/ADA | |

| Flow | 31.0 mm | |

| 19.6 (± 0.42) mm | ANSI/ADA |

Table 2: Solubility and pH of this compound

| Property | Value | Standard |

| Solubility | 2.68% | ANSI/ADA |

| pH (after 28 days) | 7.79 (± 0.17) | ANSI/ADA |

Experimental Protocols

The following sections detail the standardized methodologies for evaluating the key physical properties of this compound, primarily based on ISO 6876 and ANSI/ADA specifications.

Radiopacity Testing

Radiopacity is a crucial property for any material intended for intra-canal applications, allowing for its visualization on radiographs. The testing protocol is designed to compare the radiopacity of the material to that of a standardized aluminum step-wedge.

Experimental Workflow for Radiopacity Testing

References

In-depth analysis of Vitapex's role in apexification and root resorption

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

Vitapex, a premixed paste containing calcium hydroxide and iodoform in a silicone oil base, has been a material of interest in endodontic procedures, particularly in apexification of non-vital immature permanent teeth and in the management of root resorption. This technical guide provides a comprehensive analysis of this compound's role in these applications, drawing upon a range of clinical and experimental studies. The guide details the material's composition and proposed mechanisms of action, presents quantitative data on its clinical efficacy, outlines experimental protocols for its evaluation, and visualizes the key signaling pathways involved. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the fields of endodontics and dental materials.

Introduction

The treatment of non-vital immature permanent teeth with open apices presents a significant clinical challenge. Apexification is a procedure designed to induce the formation of a hard tissue barrier at the root apex, allowing for subsequent obturation of the root canal. Similarly, the management of pathological root resorption, an inflammatory process leading to the loss of dental hard tissues, requires materials that can arrest the resorptive process and promote tissue repair. This compound, a combination of calcium hydroxide and iodoform, has been utilized for both purposes, leveraging the distinct properties of its components.

Composition of this compound

This compound is a paste-like material with the following primary components:

-

Calcium Hydroxide (Ca(OH)₂): Approximately 30.3% by weight.

-

Iodoform (CHI₃): Approximately 40.4% by weight.

-

Silicone Oil: Approximately 22.4% by weight, serving as a vehicle.

Role of this compound in Apexification

Apexification with this compound aims to create a favorable environment for the formation of a calcific barrier at the open apex of a non-vital immature tooth.

Mechanism of Action in Apexification

The therapeutic effects of this compound in apexification are attributed to the combined actions of its components:

-

Calcium Hydroxide:

-

High pH: The high alkalinity of calcium hydroxide (pH ~12.5) has a potent antimicrobial effect, disinfecting the root canal system.

-

Mineralization Induction: It is believed to stimulate the differentiation of periapical mesenchymal cells into hard tissue-forming cells (cementoblasts or osteoblasts), leading to the formation of a calcified barrier. This process is thought to be mediated, in part, by the release of growth factors, such as Bone Morphogenetic Protein-2 (BMP-2), from the dentin matrix.

-

Tissue Dissolution: Its high pH also helps in dissolving necrotic tissue remnants.

-

-

Iodoform:

-

Antimicrobial Properties: Iodoform possesses broad-spectrum antimicrobial activity, complementing the action of calcium hydroxide.

-

Radiopacity: It renders the paste radiopaque, allowing for clear visualization on radiographs to assess the quality of the root canal filling.

-

The silicone oil vehicle allows for easy application and ensures that the active ingredients remain in a paste consistency, facilitating their prolonged action within the root canal.

Clinical Efficacy of this compound in Apexification

Numerous clinical studies have evaluated the success of this compound in inducing apexification. The outcomes are often categorized as "successful" (complete apical closure), "progressive" (continuation of root development), or "failed".

Table 1: Summary of Clinical Studies on this compound in Apexification

| Study | Number of Teeth | Follow-up Period | Success Rate (%) | Progressive Rate (%) | Failure Rate (%) | Overall Effective Rate (%) |

| Weng QF (2004)[1][2] | 64 | 3 years | 37.5 | 57.81 | 4.69 | 95.31 |

| Unnamed Study in Dogs[2] | 16 | 8 weeks | - | - | - | - |

Note: The study in dogs evaluated root formation and did not use the same success/failure criteria as the human clinical study.

Role of this compound in Root Resorption

This compound is also employed in the management of both internal and external inflammatory root resorption.

Mechanism of Action in Root Resorption

The mechanism of this compound in arresting root resorption is primarily linked to its anti-inflammatory and antimicrobial properties:

-

Elimination of Infection: By disinfecting the root canal, this compound removes the bacterial stimulus that drives the inflammatory process leading to resorption.

-

Modulation of Inflammatory Response: Calcium hydroxide can denature inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), which are key mediators in the recruitment and activation of odontoclasts (the cells responsible for root resorption).[3][4]

-

Inhibition of Odontoclast Activity: The high pH of calcium hydroxide is thought to directly inhibit the activity of odontoclasts.

However, it is important to note that iodoform-containing materials have also been associated with the acceleration of root resorption in some cases, particularly in primary teeth.[5] The precise cellular mechanisms underlying this effect are not fully elucidated but may involve a localized inflammatory response to the material itself.

Signaling Pathways

The biological effects of this compound in apexification and root resorption are mediated by complex signaling pathways.

Apexification: BMP-2 Signaling Pathway

This compound has been shown to promote the expression of Bone Morphogenetic Protein-2 (BMP-2), a key signaling molecule in osteogenic and odontogenic differentiation.[6]

Caption: BMP-2 signaling pathway stimulated by this compound in apexification.

Root Resorption: RANKL/OPG Signaling Pathway

The RANKL/OPG signaling pathway is the master regulator of osteoclast (and odontoclast) differentiation and activity. While direct studies on this compound's effect are limited, the inflammatory cytokines it modulates are known to influence this pathway.

Caption: this compound's influence on the RANKL/OPG pathway in root resorption.

Experimental Protocols

This section details methodologies for key experiments cited in the evaluation of this compound.

In Vivo Animal Model for Apexification

This protocol is based on studies conducted in dogs to evaluate the histological response to apexification materials.[3]

-

Animal Model: Immature beagle dogs (typically 5-6 months old) with incompletely formed apices of their permanent incisors and premolars.

-

Induction of Periapical Lesions:

-

Administer general anesthesia.

-

Isolate the selected teeth with a rubber dam.

-

Create an access cavity to the pulp chamber using a high-speed bur.

-

Leave the pulp exposed to the oral environment to induce necrosis and periapical lesion formation.

-

Confirm lesion development radiographically after a specified period (e.g., 4 weeks).

-

-

Treatment Protocol:

-

Re-anesthetize the animal and isolate the teeth.

-

Perform chemomechanical debridement of the root canals using endodontic files and irrigation with sodium hypochlorite (NaOCl) and sterile saline.

-

Dry the canals with sterile paper points.

-

Fill the root canals with this compound paste using a lentulo spiral or the provided syringe tip.

-

Seal the access cavity with a temporary restorative material.

-

-

Evaluation:

-

Animals are sacrificed at different time points (e.g., 30, 60, 120, 180 days).[3]

-

Block sections of the jaws containing the treated teeth are dissected.

-

Histological Analysis:

-

Fix the specimens in 10% neutral buffered formalin.

-

Decalcify the specimens (e.g., using formic acid or EDTA).

-

Embed the specimens in paraffin wax.

-

Section the specimens longitudinally and stain with Hematoxylin and Eosin (H&E).

-

Evaluate the periapical tissues for inflammation, apical closure, and the nature of the hard tissue barrier.

-

-

Radiographic Analysis:

-

Take standardized periapical radiographs at baseline, immediately post-treatment, and at each follow-up interval.

-

Assess for changes in the periapical lesion size, root length, and apical barrier formation.

-

-

Caption: Workflow for in vivo animal model of apexification.

In Vitro Antimicrobial Efficacy Testing (Agar Diffusion Test)

This protocol is a standard method for assessing the antimicrobial properties of dental materials.

-

Microbial Strains: Select relevant endodontic pathogens (e.g., Enterococcus faecalis, Porphyromonas endodontalis).

-

Culture Preparation:

-

Grow the selected bacterial strains in an appropriate liquid medium (e.g., Brain Heart Infusion broth).

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

-

Agar Plate Preparation:

-

Prepare Mueller-Hinton agar plates.

-

Uniformly inoculate the surface of the agar plates with the standardized bacterial suspension using a sterile cotton swab.

-

-

Antimicrobial Agent Application:

-

Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

-

Fill the wells with this compound paste.

-

-

Incubation:

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours) for the specific microorganisms.

-

-

Evaluation:

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters.

-

Compare the zone of inhibition of this compound to positive and negative controls.

-

Caption: Workflow for in vitro antimicrobial efficacy testing.

Conclusion

This compound, a calcium hydroxide and iodoform paste, demonstrates significant clinical efficacy in apexification procedures for non-vital immature permanent teeth. Its mechanism of action is multifactorial, involving antimicrobial activity, modulation of the inflammatory response, and stimulation of hard tissue formation, partly through the upregulation of BMP-2. In the context of root resorption, its primary role is to eliminate the infectious stimulus and reduce inflammation, although the role of iodoform requires further investigation. The experimental protocols and signaling pathways detailed in this guide provide a framework for future research and development in the field of endodontic materials. While this compound has a long history of clinical use, further well-controlled studies are needed to fully elucidate the cellular and molecular mechanisms underlying its therapeutic effects and to optimize its application in clinical practice.

References

- 1. [Clinical study on the effect of this compound paste in apexification] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Histological study of therapy for infected nonvital permanent teeth with incompletely formed apices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound Combined with AH-Plus Paste on Inflammation in Middle-Aged and Elderly Patients with Periodontal-Endodontic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degree of root resorption after root canal treatment with iodoform-containing filling material in primary molars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound can promote the expression of BMP-2 during the bone regeneration of periapical lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trajectory of Vitapex: A Technical Guide to its Historical Development and Evolution in Pediatric Endodontics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitapex, a premixed paste of calcium hydroxide and iodoform, has carved a significant niche in pediatric endodontics as a root canal filling material for primary teeth. Its introduction marked a notable shift from traditional zinc oxide-eugenol (ZOE) pastes, offering the advantages of resorbability, antibacterial activity, and biocompatibility with the developing permanent tooth bud. This technical guide delineates the historical development of this compound, tracing its origins from the foundational use of its core components in dentistry to its establishment as a widely used commercial product. The guide provides an in-depth analysis of its formulation, mechanism of action, and the evolution of its clinical application, supported by quantitative data from key studies. Detailed experimental protocols for assessing its biocompatibility and antimicrobial efficacy are presented, alongside visualizations of its proposed signaling pathways and clinical workflow.

Historical Development and Evolution

The genesis of this compound is rooted in the long-standing use of its primary components, calcium hydroxide and iodoform, in endodontic therapy.

Early Developments:

-

Calcium Hydroxide: Introduced to dentistry in 1920 by Hermann, calcium hydroxide gained prominence for its ability to stimulate hard tissue formation, making it a valuable agent for pulp capping and apexification procedures.[1] Its high pH (around 12.5) was recognized for its bactericidal properties and ability to neutralize acidic byproducts of inflammation.[2][3]

-

Iodoform: The antiseptic properties of iodoform were discovered in 1880.[4] In dentistry, it was incorporated into various pastes for its antimicrobial effects and radiopacity.[5][6]

The combination of these two materials was a logical progression, aiming to harness the therapeutic benefits of both. Early formulations were often compounded by clinicians, leading to a lack of standardization.

The Advent of this compound:

This compound emerged as a pre-mixed, injectable paste, offering a standardized and convenient delivery system for a calcium hydroxide/iodoform formulation. While the exact date of its initial market introduction is not definitively documented in the reviewed literature, its use in clinical studies began to be reported in the late 1990s. The original formulation, which appears to have remained largely consistent, consists of:

-

Calcium Hydroxide (30.3%): The primary active agent responsible for inducing hard tissue formation and providing a high pH environment.[7]

-

Iodoform (40.4%): Contributes to the antimicrobial effect and enhances radiopacity.[7]

-

Silicone Oil (22.4%): Acts as a vehicle, providing a smooth, injectable consistency and preventing the paste from setting into a hard mass.[7]

This formulation addressed a key drawback of ZOE pastes, which have a slower and less predictable resorption rate and can potentially interfere with the eruption of the succedaneous permanent tooth.[1]

Quantitative Data Summary

Numerous clinical studies have evaluated the efficacy of this compound in pediatric endodontics. The following tables summarize key quantitative data from a selection of these studies.

Table 1: Clinical and Radiographic Success Rates of this compound

| Study | Follow-up Period | Clinical Success Rate (%) | Radiographic Success Rate (%) |

| Nakornchai et al. (2010)[8] | 12 months | - | 80% |

| Nakornchai et al. (2010)[8] | 24 months | - | 56% |

| Trairatvorakul & Chunlasikaiwan (2008)[9] | 12-24 months | - | 89% |

| Mortazavi & Mesbahi (2004)[10] | - | 100% | - |

| Ozalp et al. (2005)[11] | 12-24 months | - | 100% |

| Nurko & Garcia-Godoy (1999)[7] | 3-22 months | 100% | 100% |

| Retrospective Study (2023)[2][3] | 12 months | - | 88.9% |

| Retrospective Study (2023)[2][3] | 24 months | - | 68.1% |

| Retrospective Study (2023)[2][3] | 36-60 months | - | 53.8% |

| Chen et al. (2014)[12] | 6 months | 100% | 80.4% |

| Chen et al. (2014)[12] | 12 months | 94.5% | 60.7% |

| Ahmed et al. (2016)[13][14] | 3 months | 88% | 88% |

Table 2: Resorption Characteristics of this compound

| Study | Observation |

| Nurko & Garcia-Godoy (1999)[7][15] | Extruded paste resorbs from apical tissues in 1 to 2 months.[7][15] |

| Retrospective Study (2023)[2][3] | More than 50% of teeth showed this compound resorption faster than physiologic root resorption at 12 months.[2][3] |

| Trairatvorakul & Chunlasikaiwan (2008)[9] | Faster resorption of the material than the physiologic resorption of the tooth was noted. |

Experimental Protocols

Biocompatibility Testing: MTT Assay

The biocompatibility of root canal filling materials is crucial to ensure they do not elicit a significant inflammatory response in the periapical tissues. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to evaluate the cytotoxicity of dental materials.

Methodology:

-

Cell Culture: Human osteosarcoma cell lines (e.g., U2OS) or dental pulp stem cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.[15]

-

Material Preparation: The test material (this compound) and control materials are prepared. Eluates are typically created by incubating a standardized amount of the material in the culture medium for a specified period (e.g., 24 hours) to allow for the leaching of soluble components.

-

Cell Exposure: The cultured cells are seeded in 96-well plates and incubated until they reach a confluent monolayer. The culture medium is then replaced with the prepared material eluates at various concentrations.

-

MTT Incubation: After a predetermined exposure time (e.g., 24, 48, or 72 hours), the eluates are removed, and the cells are washed with a phosphate-buffered saline solution. MTT solution is then added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Data Analysis: A solubilizing agent (e.g., dimethyl sulfoxide) is added to dissolve the formazan crystals. The absorbance of each well is then measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the viability of untreated control cells. Statistical analysis (e.g., ANOVA) is used to determine significant differences between the test and control groups.[15]

Antimicrobial Efficacy Testing: Agar Diffusion Test

The antimicrobial properties of root canal filling materials are essential for disinfecting the root canal system. The agar diffusion test is a widely used method to assess the antimicrobial activity of dental materials.

Methodology:

-

Microorganism Preparation: Standardized strains of microorganisms commonly found in infected root canals (e.g., Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, Candida albicans) are cultured in a suitable broth medium.[16][17][18] The bacterial suspension is adjusted to a specific turbidity standard (e.g., 0.5 McFarland).[19]

-

Agar Plate Inoculation: A sterile swab is dipped into the microbial suspension and used to evenly inoculate the surface of an agar plate (e.g., Mueller-Hinton agar).[19]

-

Material Application: Wells are created in the agar using a sterile cork borer. A standardized amount of the test material (this compound) and control materials are placed into the wells.

-

Incubation: The agar plates are incubated under appropriate conditions (e.g., 37°C for 24-72 hours).

-

Measurement and Analysis: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. The experiment is repeated multiple times to ensure reproducibility. Statistical analysis is used to compare the antimicrobial efficacy of the different materials.[19]

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound are attributed to the combined actions of its primary components, calcium hydroxide and iodoform.

Calcium Hydroxide:

-

High pH: The dissociation of calcium hydroxide into calcium (Ca²⁺) and hydroxyl (OH⁻) ions creates a highly alkaline environment. This high pH has a bactericidal effect by damaging bacterial cell membranes, denaturing proteins, and inhibiting essential enzymes.[2] It also helps to neutralize the acidic byproducts of osteoclasts, which can contribute to hard tissue resorption.[20]

-

Induction of Mineralization: Calcium hydroxide is believed to stimulate the formation of a hard tissue barrier (dentin bridge) in vital pulp therapy.[2][10] This process is thought to involve several mechanisms:

-

Mitogenic and Osteogenic Effects: The high pH and the availability of calcium ions may have a mitogenic and osteogenic effect on pulpal cells, stimulating their proliferation and differentiation into odontoblast-like cells.[2]

-

Enzyme Activation: The alkaline environment activates alkaline phosphatase, an enzyme crucial for the mineralization process.[3]

-

Inflammation Modulation: Calcium hydroxide initially causes a superficial layer of coagulation necrosis in the pulp tissue.[3] This mild inflammatory response is believed to be a prerequisite for the subsequent healing and reparative dentin formation.[21] It is proposed that calcium hydroxide modulates the inflammatory response by influencing the expression of cytokines such as Interleukin-6 (IL-6), Interleukin-10 (IL-10), and Tumor Necrosis Factor-alpha (TNF-α).[22][23]

-

Iodoform:

-

Antimicrobial Action: Iodoform exerts its antimicrobial effect through the release of iodine, which is a potent oxidizing agent that precipitates proteins and inactivates essential enzymes in microorganisms.[11]

-

Radiopacity: Iodoform provides the necessary radiopacity to visualize the root canal filling on radiographs.

Signaling Pathway Diagram

Caption: Proposed mechanism of action of this compound.

Clinical Workflow

The application of this compound in a pulpectomy procedure for a primary tooth follows a standardized clinical workflow.

Experimental Workflow Diagram

Caption: Standard clinical workflow for this compound pulpectomy.

Conclusion

This compound represents a significant milestone in the evolution of root canal filling materials for pediatric endodontics. Its formulation, based on the synergistic effects of calcium hydroxide and iodoform, provides a resorbable, biocompatible, and antimicrobial option that supports the physiological resorption of primary tooth roots. While its clinical success has been well-documented, ongoing research continues to refine our understanding of its long-term effects and explore potential modifications to further enhance its therapeutic properties. This technical guide provides a comprehensive overview of the historical development, scientific basis, and clinical application of this compound, serving as a valuable resource for researchers and clinicians in the field.

References

- 1. A comparison of calcium hydroxide/iodoform paste and zinc oxide eugenol as root filling materials for pulpectomy in primary teeth: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mansapublishers.com [mansapublishers.com]

- 3. Clinical and molecular perspectives of reparative dentin formation: Lessons learned from pulp-capping materials and the emerging roles of calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 5. History of Endodontics - History of Dentistry And Medicine | The Illustrated Encyclopedia of the History of Dentistry [historyofdentistryandmedicine.com]

- 6. laballey.com [laballey.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Dental this compound Premixed calcium hydroxide paste with iodoform 2g Syr J MORITA | eBay [ebay.com]

- 10. is.muni.cz [is.muni.cz]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. youtube.com [youtube.com]

- 14. podj.com.pk [podj.com.pk]

- 15. Biocompatibility of various formula root filling materials for primary teeth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Investigating The Antimicrobial Activity Of Different Root Canal Filling Pastes In Deciduous Teeth - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial Efficacy of Contemporary Obturating Materials used in Primary Teeth- An In-vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. oss.jocpd.com [oss.jocpd.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Effect of this compound Combined with AH-Plus Paste on Inflammation in Middle-Aged and Elderly Patients with Periodontal-Endodontic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. e-century.us [e-century.us]

Cellular Response to Vitapex in Primary Teeth Pulp: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular and molecular responses elicited by Vitapex, a calcium hydroxide and iodoform paste, when used in primary teeth pulp therapies. The information presented herein is curated from a range of in vitro, in vivo, and clinical studies to support research and development in pediatric endodontics and dental material science.

Introduction

This compound is a widely utilized root canal filling material in pediatric dentistry, primarily for the treatment of infected primary teeth requiring pulpectomy. Its formulation, a paste combining calcium hydroxide (30%), iodoform (40.4%), and silicone oil (22.4%), is designed to be biocompatible, antimicrobial, and resorbable at a rate comparable to that of physiologic root resorption. Understanding the cellular and molecular mechanisms underlying its clinical success is paramount for the development of next-generation vital pulp therapies. This guide delves into the quantitative outcomes of this compound treatment, the detailed experimental protocols used to evaluate its efficacy, and the key signaling pathways that mediate the cellular response to this material.

Quantitative Data Summary

The clinical efficacy of this compound in primary tooth pulpectomy has been extensively documented. The following tables summarize the key quantitative findings from various studies, providing a comparative overview of success rates and cellular responses.

Table 1: Clinical Success Rates of this compound Pulpectomy in Primary Teeth

| Study | Follow-up Period | Clinical Success Rate (%) | Radiographic Success Rate (%) |

| Mekkriangkrai et al. (2023)[1][2][3] | 12 months | - | 88.9% |

| 24 months | - | 68.1% | |

| 36-60 months | - | 53.8% | |

| Sinsoontorn & Sirimaharaj (2024)[4] | 2-48 months | 85.29% | 85.29% |

| Rai et al. (2019)[5] | 3 months | 100% | 97.14% |

| 6 months | 100% | 97.14% | |

| Chen et al. (2017)[6] | 6 months | 100% | 94.5% |

| 12 months | 80.4% | 60.7% | |

| 18 months | 71.4% | 53.6% |

Table 2: In Vitro Cellular Responses to Calcium Hydroxide-Based Materials

| Study | Cell Type | Assay | Material Component | Key Quantitative Finding |

| Huang et al. (2007)[7] | Human Osteosarcoma Cells (U2OS) | MTT Assay | This compound | Highest cell survival rates compared to other formulations (p < 0.05). |

| Ca(OH)₂ + Iodoform | Highest cell survival rates compared to other formulations (p < 0.05). | |||

| Lee et al. (2020)[8] | Human Dental Pulp Cells (HDPCs) | CCK-8 Assay | Calcium Hydroxide | Significantly inhibited cell proliferation compared to control at days 1, 3, and 7 (P<0.05). |

| Annexin V Assay | Calcium Hydroxide | Higher percentage of apoptotic cells compared to other materials at days 1, 3, and 7 (P<0.05). | ||

| Hayashi et al. (2020)[9] | Human Dental Pulp Cells | ALP Activity Assay | Tuna Bone HA | Significantly higher ALP activity than control at days 7, 11, and 15 (p < 0.05). |

Key Signaling Pathways in Pulp Response to this compound

The primary bioactive component of this compound, calcium hydroxide, is understood to induce reparative dentin formation through the activation of specific signaling pathways within dental pulp stem cells (DPSCs). The Bone Morphogenetic Protein (BMP) signaling pathway plays a central role in this process.

References

- 1. Alkaline phosphatase activity in normal and inflamed dental pulps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combined effects of bone morphogenetic protein-7 and mineral trioxide aggregate on the proliferation, migration, and differentiation of human dental pulp stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BMP Signaling Pathway in Dentin Development and Diseases [mdpi.com]

- 4. Frontiers | BMP signaling in the development and regeneration of tooth roots: from mechanisms to applications [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro and In Vivo Dentinogenic Efficacy of Human Dental Pulp-Derived Cells Induced by Demineralized Dentin Matrix and HA-TCP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of five dental pulp capping agents on cell proliferation, viability, apoptosis and mineralization of human dental pulp cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Viability and Alkaline Phosphatase Activity of Human Dental Pulp Cells after Exposure to Yellowfin Tuna Bone-Derived Hydroxyapatite In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Long-Term Stability and Degradation of Vitapex in Simulated Physiological Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitapex, a widely utilized root canal filling material, is a pre-mixed paste composed of calcium hydroxide (30.3%), iodoform (40.4%), and silicone oil (22.4%)[1]. Its popularity in endodontic procedures, particularly in primary teeth, stems from its bactericidal properties, radiopacity, and resorbability. Understanding the long-term stability and degradation characteristics of this compound under physiological conditions is paramount for predicting its clinical performance, biocompatibility, and potential interactions with surrounding tissues. This technical guide provides a comprehensive overview of the current scientific understanding of this compound degradation, supported by available data, detailed experimental protocols, and an exploration of the cellular signaling pathways affected by its degradation products.

Data Presentation: Quantitative Analysis of this compound Degradation

The degradation of this compound involves the dissolution and chemical transformation of its three primary components. While extensive long-term data in simulated physiological fluids is limited in publicly available literature, existing studies provide valuable insights into the initial stages of degradation.

| Time Point | pH in Deionized Water | Calcium Release (µg/mL) in Deionized Water |

| 30 minutes | 11.36 | 34.3 |

| 60 minutes | 10.85 | 36.0 |

| 7 days | 12.29 | 506 |

| Data sourced from a study on the pH and calcium release of three endodontic root canal sealers.[2] |

Note: This data provides a snapshot of the initial dissolution of the calcium hydroxide component in an aqueous environment. Long-term studies in more physiologically relevant media such as Simulated Body Fluid (SBF) or artificial saliva are needed for a more complete understanding. Clinical observations in primary teeth show that extruded this compound can resorb within one to two weeks, with complete intraradicular resorption observed over more extended periods (e.g., 16-38 months)[3][4][5]. A retrospective study on this compound pulpectomy in primary teeth noted that over 50% of the treated teeth showed this compound resorption that was faster than physiologic root resorption at the 12-month follow-up[6].

Experimental Protocols

To rigorously assess the long-term stability and degradation of this compound, standardized in-vitro experimental protocols are essential. The following methodologies are based on established practices for testing dental materials in simulated physiological conditions.

Long-Term Immersion Testing

This protocol is designed to evaluate the chemical degradation and dissolution of this compound over an extended period.

Objective: To quantify the release of calcium ions and iodoform, and to monitor changes in pH and material morphology.

Materials:

-

This compound paste

-

Sterile, sealed containers (e.g., polypropylene tubes)

-

Incubator set to 37°C

-

pH meter

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for calcium ion quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for iodoform and its degradation product analysis[1].

-

Scanning Electron Microscope (SEM)

Procedure:

-

Prepare standardized samples of this compound by extruding a consistent volume/weight into molds.

-

Place each sample into a sealed container with a defined volume of SBF or artificial saliva. A surface area to volume ratio of 1:10 is commonly used.

-

Incubate the containers at 37°C.

-

At predetermined time points (e.g., 1, 3, 7, 14, 28, 60, and 90 days), retrieve a subset of samples.

-

Measure the pH of the immersion medium.

-

Analyze the concentration of calcium ions in the immersion medium using ICP-MS or AAS.

-

Analyze the immersion medium for iodoform and its potential degradation products (e.g., diiodomethane) using GC-MS[1].

-

Retrieve the this compound samples, gently rinse with deionized water, and dry.

-

Examine the surface morphology of the degraded samples using SEM to observe changes in texture and integrity.

Analysis of Silicone Oil Degradation

This protocol focuses on identifying and quantifying the degradation products of the silicone oil vehicle.

Objective: To detect and quantify the presence of dimethylsilanediol (DMSD) and other low molecular weight siloxanes.

Materials:

-

Degraded this compound samples and immersion medium from the long-term immersion test.

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

-

Utilize the immersion medium from the long-term immersion test.

-

Analyze the aqueous samples directly using ¹H-NMR spectroscopy to identify and quantify hydrophilic degradation products like DMSD.

-

For a more comprehensive analysis of both hydrophilic and hydrophobic degradation products, perform a liquid-liquid extraction of the immersion medium followed by GC-MS analysis.

Degradation Pathways and Byproducts

The degradation of this compound is a multi-faceted process involving the dissolution of calcium hydroxide, the decomposition of iodoform, and the breakdown of the silicone oil carrier.

Caption: Degradation pathways of this compound components.

-

Calcium Hydroxide: In an aqueous environment, calcium hydroxide dissociates into calcium (Ca²⁺) and hydroxyl (OH⁻) ions. This dissociation is responsible for the characteristic high pH of this compound, which contributes to its antibacterial properties.

-

Iodoform: The degradation of iodoform in a biological medium is less well-defined. It is known to undergo free-radical reactions. One potential metabolite that has been identified in biological fluids is diiodomethane[1]. Further research is needed to fully elucidate the degradation pathway and identify all resulting iodinated organic compounds.

-

Silicone Oil (Polydimethylsiloxane - PDMS): The silicone oil vehicle is not entirely inert. Over time, PDMS can undergo hydrolytic degradation, particularly at the ends of the polymer chains, to form dimethylsilanediol (DMSD). Depolymerization can also occur, leading to the formation of low molecular weight cyclic and linear siloxanes.

Cellular Signaling Pathways Affected by Degradation Products

The degradation products of this compound can interact with surrounding cells, influencing their behavior through various signaling pathways.

Calcium Ions (from Calcium Hydroxide)

Caption: Calcium ion signaling in dental pulp cells.

Extracellular calcium ions released from this compound can act as signaling molecules. In human dental pulp cells, Ca²⁺ can bind to and activate the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor[2][8][9]. Activation of the CaSR can trigger downstream signaling cascades, including:

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is involved in cell survival, proliferation, and differentiation[2].

-

Extracellular signal-regulated kinase (ERK) pathway: A key pathway in the regulation of cell proliferation and differentiation[8].

-

Nuclear Factor of Activated T-cells (NFAT) signaling: Increased intracellular calcium can lead to the activation and nuclear translocation of NFAT, a transcription factor that plays a role in gene expression related to cell differentiation[10].

Collectively, the activation of these pathways by calcium ions is believed to promote the odontoblastic differentiation of dental pulp stem cells, leading to the formation of reparative dentin[8][10].

Iodoform and its Degradation Products

Caption: Potential inflammatory signaling by iodoform.

Iodoform and its byproducts are known to elicit an inflammatory response. In macrophages, this can involve the activation of key inflammatory signaling pathways:

-

Nuclear Factor-kappa B (NF-κB) Pathway: This is a central regulator of inflammation. Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as cytokines and chemokines[10][11][12][13][14].

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway, which includes p38, JNK, and ERK, is also crucial in the inflammatory response and can be activated by various stimuli, leading to the production of inflammatory mediators.

The activation of these pathways in macrophages can contribute to both the antimicrobial effects of this compound and the resorption of the material from the periapical tissues.

Silicone Oil Degradation Products

The biological effects of silicone oil degradation products are an area of ongoing research. Low molecular weight components of silicone oil have been shown to induce apoptosis (programmed cell death) in some cell types, such as retinal cells. However, the specific signaling pathways in dental pulp cells that are affected by DMSD and other siloxanes have not been extensively studied. It is hypothesized that high concentrations of these byproducts could potentially lead to cellular stress and trigger apoptotic pathways.

Conclusion

This compound undergoes a complex, long-term degradation process in simulated physiological conditions, characterized by the dissolution of calcium hydroxide, the decomposition of iodoform, and the breakdown of its silicone oil base. The release of calcium ions plays a significant role in promoting odontoblastic differentiation through the activation of the CaSR and downstream signaling pathways. The degradation of iodoform likely contributes to the material's inflammatory and resorptive properties via the activation of NF-κB and MAPK pathways in immune cells. While the degradation of the silicone oil vehicle into DMSD and other low molecular weight compounds is recognized, their specific effects on dental pulp cell signaling require further investigation. Future research should focus on obtaining long-term quantitative degradation data for the complete this compound formulation in physiologically relevant media to provide a more comprehensive understanding of its clinical behavior and biocompatibility.

References

- 1. Evaluation of a calcium hydroxide/iodoform paste (this compound) in root canal therapy for primary teeth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a Calcium-sensing Receptor in Human Dental Pulp Cells That Regulates Mineral Trioxide Aggregate-induced Mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aapd.org [aapd.org]

- 4. Artificial salivas for in vitro studies of dental materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resorption of a calcium hydroxide/iodoform paste (this compound) in root canal therapy for primary teeth: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Success Rate and Related Factors of this compound Pulpectomy in Primary Teeth: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The potential of salivary albumin to degrade composite resin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcium-sensing receptor-ERK signaling promotes odontoblastic differentiation of human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

- 10. Macrophage-specific inhibition of NF-κB activation reduces foam-cell formation [ouci.dntb.gov.ua]

- 11. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]